molecular formula C9H14O3 B14622525 (1-Methyl-2-oxo-cyclohexyl)-acetic acid CAS No. 58711-31-2

(1-Methyl-2-oxo-cyclohexyl)-acetic acid

Cat. No.: B14622525
CAS No.: 58711-31-2
M. Wt: 170.21 g/mol
InChI Key: WPJMQSFSKNPCBT-UHFFFAOYSA-N
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Description

(1-Methyl-2-oxo-cyclohexyl)-acetic acid is an organic compound with the molecular formula C10H16O3 It is a derivative of cyclohexanone and is characterized by the presence of a methyl group and an acetic acid moiety attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-2-oxo-cyclohexyl)-acetic acid typically involves the reaction of cyclohexanone with methylmagnesium bromide, followed by oxidation and subsequent carboxylation. The reaction conditions often include the use of solvents such as diethyl ether and catalysts like palladium on carbon. The process can be summarized as follows:

    Grignard Reaction: Cyclohexanone reacts with methylmagnesium bromide to form 1-methyl-2-hydroxycyclohexane.

    Oxidation: The hydroxyl group is oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Carboxylation: The ketone is then carboxylated using carbon dioxide in the presence of a base like sodium hydroxide to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-2-oxo-cyclohexyl)-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1-Methyl-2-oxo-cyclohexyl)-acetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of (1-Methyl-2-oxo-cyclohexyl)-acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A precursor in the synthesis of (1-Methyl-2-oxo-cyclohexyl)-acetic acid.

    2-Oxo-cyclohexyl-acetic acid: A similar compound with a different substitution pattern.

    1-Methyl-cyclohexanol: A related compound with a hydroxyl group instead of a ketone.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a cyclohexane ring, a ketone group, and an acetic acid moiety makes it a versatile compound with diverse applications in various fields.

Properties

CAS No.

58711-31-2

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

2-(1-methyl-2-oxocyclohexyl)acetic acid

InChI

InChI=1S/C9H14O3/c1-9(6-8(11)12)5-3-2-4-7(9)10/h2-6H2,1H3,(H,11,12)

InChI Key

WPJMQSFSKNPCBT-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1=O)CC(=O)O

Origin of Product

United States

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